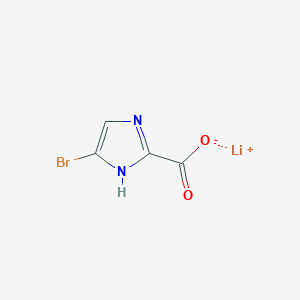
lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium (1+) ion 4-bromo-1H-imidazole-2-carboxylate, also known as LiBr1HIm2COOH, is a lithium-containing compound with a number of potential applications in scientific research and industrial processes. This compound has the ability to form strong bonds with other molecules, making it an ideal candidate for a variety of different applications.
Wirkmechanismus
The mechanism of action of lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylateH is not fully understood. However, it is believed that this compound is able to form strong bonds with other molecules due to its ability to act as a Lewis acid. This means that it is able to donate electrons to other molecules, forming a strong bond between the two. Additionally, lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylateH is thought to act as a catalyst in certain chemical reactions, allowing for the formation of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylateH are not well understood. However, this compound has been studied for its potential to act as a drug delivery and drug targeting agent. Additionally, this compound has been studied for its potential to be used in the synthesis of various pharmaceuticals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylateH in laboratory experiments include its ability to form strong bonds with other molecules, its potential to act as a catalyst in certain chemical reactions, and its potential to be used in the synthesis of various pharmaceuticals. The limitations of using this compound in laboratory experiments include its relatively low solubility in water, its potential to form strong bonds with other molecules, and its potential to act as a catalyst in certain chemical reactions.
Zukünftige Richtungen
There are a number of potential future directions for lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylateH. These include further research into its potential applications in drug delivery and drug targeting, its potential to be used in the synthesis of various pharmaceuticals, and its potential to be used as a catalyst in various chemical reactions. Additionally, further research into its structure-activity relationships, its ability to form strong bonds with other molecules, and its potential to act as a catalyst in various chemical reactions may yield further insights into the potential applications of this compound.
Synthesemethoden
The synthesis of lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylateH is typically achieved through a two-step process. The first step involves the synthesis of 4-bromo-1H-imidazole-2-carboxylic acid (HIm2COOH) from the reaction of 4-bromo-1H-imidazole (Br1HIm) and carbon dioxide. This reaction is typically achieved by heating the reactants in the presence of an acid catalyst such as sulfuric acid. The second step involves the conversion of HIm2COOH to lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylateH by the addition of lithium bromide (LiBr). This reaction is typically achieved by heating the reactants in the presence of a base such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylateH has been studied extensively for its potential applications in scientific research. This compound has been used in a variety of different studies, including studies of its structure-activity relationships, its ability to form strong bonds with other molecules, and its potential to act as a catalyst in various chemical reactions. Additionally, this compound has been studied for its potential uses in drug delivery and drug targeting, as well as its potential to be used in the synthesis of various pharmaceuticals.
Eigenschaften
IUPAC Name |
lithium;5-bromo-1H-imidazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2.Li/c5-2-1-6-3(7-2)4(8)9;/h1H,(H,6,7)(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCKWYFGXHJKPL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(NC(=N1)C(=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrLiN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 4-bromo-1H-imidazole-2-carboxylate | |
CAS RN |
1909335-99-4 |
Source


|
| Record name | lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6596813.png)
![1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B6596820.png)






